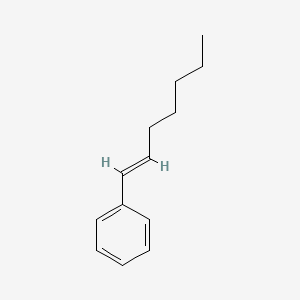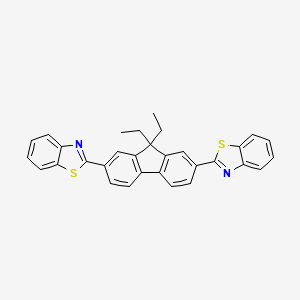
2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of benzothiazole groups attached to a fluorene core, which imparts distinct photophysical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene typically involves the reaction of 2-benzothiazolyl groups with a fluorene derivative. One common method includes the use of 2-(2’,4’-dihydroxyphenyl) benzothiazole and phthalic anhydride . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting metal ions due to its high selectivity and sensitivity.
Biology: The compound is employed in bioimaging and biosensing applications, where its fluorescent properties are utilized to visualize biological processes.
Medicine: Research is ongoing to explore its potential as a diagnostic tool for various diseases.
Mechanism of Action
The mechanism of action of 2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to the spirocyclic structure, which undergoes ring opening and closing in response to environmental changes. This mechanism allows it to act as a sensor for various analytes, including metal ions and small molecules .
Comparison with Similar Compounds
Similar Compounds
- 9,9-bis[4-(9-carbazolyl) phenyl] fluorene (CPF)
- 9,9-bis[4-(carbazol-9-yl) phenyl]-2,7-di tert-butylfluorene (CPTBF)
Comparison
Compared to similar compounds, 2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene exhibits unique photophysical properties, such as higher fluorescence quantum yield and better selectivity for certain analytes . These characteristics make it particularly valuable in applications requiring high sensitivity and specificity.
Properties
CAS No. |
745079-41-8 |
|---|---|
Molecular Formula |
C31H24N2S2 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
2-[7-(1,3-benzothiazol-2-yl)-9,9-diethylfluoren-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C31H24N2S2/c1-3-31(4-2)23-17-19(29-32-25-9-5-7-11-27(25)34-29)13-15-21(23)22-16-14-20(18-24(22)31)30-33-26-10-6-8-12-28(26)35-30/h5-18H,3-4H2,1-2H3 |
InChI Key |
LTHSYOGVKMTAAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)C6=NC7=CC=CC=C7S6)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


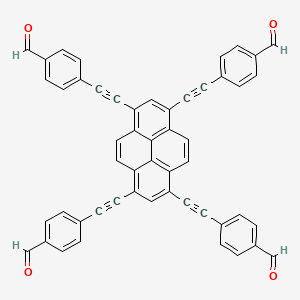
![(1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B12514374.png)
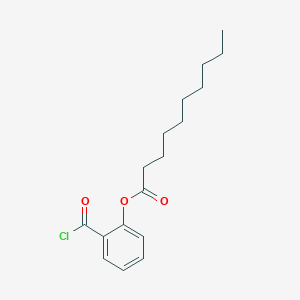
![N-(4-{2-[4-(2-{4-[bis(4-methoxyphenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-4-methoxy-N-(4-methoxyphenyl)aniline](/img/structure/B12514385.png)
![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)
![Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate](/img/structure/B12514401.png)
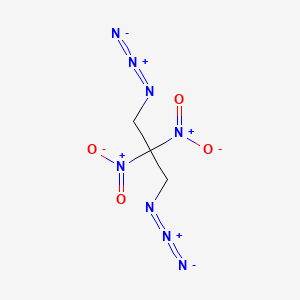
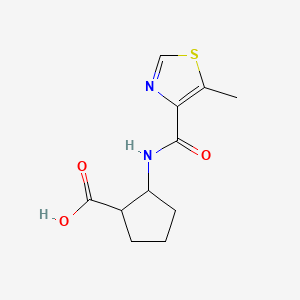



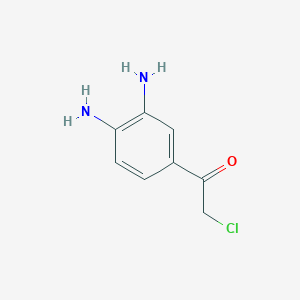
![6-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12514447.png)
